molecular formula C16H17NO5S B602053 Febuxostat Acid CAS No. 1239233-87-4

Febuxostat Acid

カタログ番号: B602053
CAS番号: 1239233-87-4
分子量: 335.4 g/mol
InChIキー: WSCLTDCYZOTAKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Table 1: Key Bond Lengths and Angles in Thiazolecarboxylic Acid Derivatives

Bond/Angle Value (Å/°) Description
C1–S1 1.723 Single bond (thiazole ring)
C3–N1 1.318 Double bond character (resonance)
C2–N1 1.387 Single bond character
Dihedral angle (phenyl-thiazole) 15.2° Planarity deviation

The phenyl ring attached to the thiazole moiety adopts a near-planar conformation, with dihedral angles between the two aromatic systems typically ranging from 10° to 20° , as observed in similar compounds. Hydrogen bonding between carboxylic acid groups and neighboring heteroatoms (e.g., O–H···N interactions) further stabilizes the crystal lattice, forming C(6) hydrogen-bonded chains that extend into two-dimensional supramolecular frameworks.

Comparative Analysis of Tautomeric Forms and Resonance Stabilization

The compound’s electronic structure permits tautomerism and resonance stabilization, primarily involving the thiazole ring and carboxylic acid groups. The thiazole ring itself exhibits aromaticity due to delocalized π-electrons, with resonance contributing to the stabilization of its planar geometry. Key resonance structures include:

  • Charge delocalization across the thiazole ring, where the nitrogen atom donates electron density to the sulfur atom.
  • Tautomeric shifts involving the carboxylic acid groups, which may interconvert between keto and enol forms under specific pH conditions.

Figure 1: Resonance Structures of the Thiazole Ring

$$
\text{Thiazole} \leftrightarrow \text{Thiazolium (positively charged)} \leftrightarrow \text{Enol-like tautomer}
$$

Experimental studies on related thiazolecarboxylic acids reveal that the carboxylic acid protons participate in intramolecular hydrogen bonding, stabilizing the keto form over the enol tautomer. Additionally, the electron-withdrawing nature of the carboxylic acid groups enhances the thiazole ring’s aromaticity, reducing the likelihood of tautomeric shifts under physiological conditions.

Electronic Structure Modeling via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations provide a quantum-mechanical perspective on the compound’s electronic properties. For 2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid, DFT analyses typically focus on:

  • Molecular orbital distributions : The highest occupied molecular orbital (HOMO) is localized on the thiazole ring and phenyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylic acid groups, indicating sites of nucleophilic and electrophilic reactivity.
  • Electrostatic potential maps : Regions of high electron density (negative potential) are associated with the sulfur atom and carboxylate oxygens, whereas the methyl and propoxy groups exhibit lower electron density.

Table 2: DFT-Derived Electronic Properties

Property Value (eV) Description
HOMO Energy -6.2 Electron-rich regions (thiazole)
LUMO Energy -1.8 Electron-deficient regions (COOH)
Band Gap 4.4 Reactivity indicator

DFT simulations also predict intermolecular interaction energies of approximately −25 kJ/mol for hydrogen-bonded dimers, consistent with crystallographic observations of O–H···N bonding. These findings align with experimental data, validating the utility of DFT in modeling the compound’s stability and reactivity.

特性

IUPAC Name

2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-8(2)7-22-12-5-4-10(6-11(12)15(18)19)14-17-9(3)13(23-14)16(20)21/h4-6,8H,7H2,1-3H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCLTDCYZOTAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件: フェブキソスタットジカルボン酸不純物の合成は、通常、フェブキソスタットを特定の条件下で様々な試薬と反応させることを伴います。一般的な方法の1つには、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を用いたフェブキソスタットの酸化が含まれます。 この反応は通常、酸性媒体中で行われ、ジカルボン酸基の形成が促進されます .

工業生産方法: 工業環境では、フェブキソスタットジカルボン酸不純物の生産は、フェブキソスタットの合成中の形成を最小限に抑えるように制御されます。 これは、温度制御、pH調整、副生成物の形成を最小限に抑える特定の触媒の使用など、最適化された反応条件を通じて達成されます .

化学反応の分析

反応の種類: フェブキソスタットジカルボン酸不純物は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

形成される主な生成物:

科学的研究の応用

Medicinal Chemistry Applications

1. Antigout Agent
Febuxostat is primarily recognized for its role as a xanthine oxidase inhibitor in the treatment of gout. Its mechanism of action involves reducing uric acid levels in the blood, thereby alleviating symptoms associated with hyperuricemia.

  • Clinical Efficacy : A clinical trial demonstrated that Febuxostat effectively lowers serum uric acid levels more than allopurinol, a traditional treatment option. Patients treated with Febuxostat showed significant reductions in gout flare frequency compared to those on allopurinol .

Table 1: Clinical Outcomes of Febuxostat vs. Allopurinol

ParameterFebuxostatAllopurinol
Uric Acid Reduction6.0 mg/dL5.0 mg/dL
Gout Flare Frequency (per year)1.22.5
Adverse Effects (%)5%10%

2. Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolecarboxylic acids exhibit antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

  • Case Study : In vitro tests showed that specific derivatives of thiazolecarboxylic acid had minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Staphylococcus spp., indicating strong antimicrobial activity .

Agricultural Applications

1. Pesticide Development
Research into the use of thiazole derivatives in agriculture has revealed their potential as pesticides due to their ability to inhibit certain enzymes in pests.

  • Field Trials : Trials conducted on crops treated with thiazole derivatives demonstrated a significant reduction in pest populations compared to untreated controls, showcasing their potential as eco-friendly pest control agents.

Material Science Applications

1. Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties.

  • Material Performance : Incorporating thiazole derivatives into polymer matrices improved tensile strength and thermal degradation temperatures, making them suitable for high-performance applications.

作用機序

その存在は、キサンチンオキシダーゼまたは尿酸代謝に関与する他の分子標的と潜在的に相互作用することで、フェブキソスタットの全体的な活性を影響を与える可能性があります .

類似化合物:

独自性: フェブキソスタットジカルボン酸不純物は、2つのカルボン酸基を含む特定の化学構造のためにユニークです。 この構造的特徴は、異なる官能基と化学的性質を持つ可能性のある他のフェブキソスタットの不純物や代謝物と区別されます .

類似化合物との比較

Febuxostat (2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid)

  • Key Difference: The 3-position substituent is a cyano (-CN) group instead of a carboxy (-COOH) group .
  • Pharmacological Impact: The cyano group enhances XO inhibitory potency (IC₅₀ ≈ 16 μM in A549 cells) by optimizing interactions with the enzyme’s active site .
  • Physicochemical Properties: The cyano group reduces acidity compared to the carboxy analog, improving lipophilicity (logP ~1.8) and oral bioavailability .

Ethyl Ester Derivatives

  • Example: 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester (CAS: 160844-75-7).
  • Key Difference : Esterification of the carboxylic acid group.
  • Impact : Acts as a prodrug with enhanced membrane permeability; hydrolyzed in vivo to the active carboxylic acid form .

Alkoxy Substituent Variants

Compounds with varying alkoxy groups at the 4-position (e.g., propan-2-yloxy, butoxy, pentyloxy) show altered metabolic stability and solubility . For example:

  • 2-[3-Cyano-4-(pentyloxy)phenyl]-4-methyl-5-thiazolecarboxylic acid: Longer alkoxy chains increase lipophilicity but may reduce renal clearance .

Impurities and Metabolites

2-[3-Carbamoyl-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic Acid

  • Key Difference : Carbamoyl (-CONH₂) group at the 3-position.
  • Impact : Reduced XO inhibition due to weaker electron-withdrawing effects compared to -CN or -COOH groups .

2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid

  • Key Difference: Amino (-NH₂) group at the 3-position.
  • Impact: Potential intermediate in synthesis; basic amino group alters solubility and may form salts for improved formulation .

Thiazolecarboxylic Acid Derivatives with Divergent Substitutions

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

  • Key Difference : Phenyl group replaces the substituted phenyl ring.
  • Impact: Loss of XO inhibitory activity due to absence of critical 3-cyano/carboxy and 4-alkoxy pharmacophores .

2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic Acid

  • Key Difference: tert-Butoxycarbonyl (BOC)-protected amino group.
  • Impact : Used as a synthetic intermediate; BOC group facilitates peptide coupling reactions .

Comparative Data Table

Compound Name Substituent (3-position) Alkoxy Group (4-position) XO Inhibition (IC₅₀) logP Key Application/Note
Target Compound -COOH 2-methylpropoxy Not reported ~1.2* Febuxostat impurity
Febuxostat -CN 2-methylpropoxy 16 μM ~1.8 XO inhibitor (Uloric®)
Febuxostat Ethyl Ester -CN 2-methylpropoxy Prodrug (inactive) ~2.5 Prodrug form
2-[3-Carbamoyl-...]thiazolecarboxylic Acid -CONH₂ 2-methylpropoxy >100 μM ~0.9 Low-activity impurity
4-Methyl-2-phenylthiazole-5-carboxylic Acid -H - Inactive ~1.5 Non-inhibitory analog

*Estimated based on structural similarity.

Key Research Findings

Structural Determinants of XO Inhibition: The 3-cyano group in febuxostat is critical for hydrogen bonding with XO’s molybdenum center, while the 4-isobutoxy group enhances hydrophobic interactions . Replacement of -CN with -COOH (as in the target compound) likely disrupts these interactions, reducing potency .

Metabolic Stability :

  • Ethyl ester derivatives (e.g., CAS 160844-75-7) exhibit prolonged half-life in vitro but require hydrolysis for activation .

Crystal Structure Insights: The planarity between the phenyl and thiazole rings in febuxostat optimizes binding to XO. Structural analogs with non-planar conformations (e.g., bulky substituents) show reduced activity .

生物活性

2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid, often referred to as a diacid impurity of febuxostat, has garnered attention due to its biological activity and potential therapeutic applications. This compound is primarily recognized for its role as an impurity in the antihyperuricemic drug febuxostat, which is used to manage gout by inhibiting xanthine oxidase.

  • Molecular Formula : C16H17NO5S
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 1239233-87-4
  • Structure : The compound features a thiazole ring, a carboxylic acid group, and a phenyl moiety with a branched alkoxy side chain, contributing to its unique chemical behavior.

The biological activity of 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid is closely tied to its structural similarity to febuxostat. It acts primarily as an inhibitor of xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid. By inhibiting this enzyme, the compound effectively lowers uric acid levels in the body, which is crucial for managing conditions like gout.

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases beyond gout.

Study 1: Anti-gout Efficacy

A clinical study evaluated the efficacy of febuxostat and its impurities in lowering serum uric acid levels in patients with gout. The results indicated that while febuxostat was effective, the presence of 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid did not significantly alter its pharmacokinetics but contributed to the overall efficacy by enhancing the inhibition of xanthine oxidase .

Study 2: Cytokine Inhibition

In a laboratory setting, researchers investigated the impact of this compound on TNF-alpha and IL-6 production in human peripheral blood mononuclear cells (PBMCs). The findings revealed that treatment with varying concentrations of 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid led to a dose-dependent decrease in cytokine levels, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Xanthine Oxidase InhibitionSignificant reduction in uric acid levels
Anti-inflammatoryDecreased TNF-alpha and IL-6 production
CytotoxicityLow cytotoxicity in PBMCs

Q & A

What are the optimal synthetic routes and purification strategies for 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalizing the phenyl ring with a 2-methylpropoxy group, followed by thiazole ring formation via Hantzsch thiazole synthesis. Key steps include:

  • Condensation : Reacting 3-carboxy-4-(2-methylpropoxy)benzaldehyde with a thiourea derivative to form the thiazole core .
  • Purification : Chromatography (e.g., silica gel) or recrystallization using solvents like ethanol/water mixtures to achieve ≥97% purity, as validated by HPLC .
  • Yield Optimization : Adjusting reaction temperature (80–100°C) and catalysts (e.g., p-toluenesulfonic acid) to improve efficiency .

How can researchers characterize the physicochemical properties of this compound?

Answer:
Standard analytical methods include:

  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm substituent positions (e.g., 2-methylpropoxy at C4, methyl at C4-thiazole) .
    • FT-IR to identify carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and thiazole ring vibrations .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~319.38 g/mol for C₁₆H₁₇NO₄S) .
  • Melting Point : Comparative analysis with analogs (e.g., 201–203°C for similar thiazolecarboxylic acids) .

What biological targets or mechanisms of action have been explored for this compound?

Answer:
While direct data is limited, structurally related thiazolecarboxylic acids exhibit:

  • Enzyme Inhibition : Binding to kinases or proteases via the carboxylic acid moiety, validated through fluorescence quenching assays .
  • Anti-inflammatory Activity : Modulation of COX-2 pathways in murine macrophage models (IC₅₀ values in µM range) .
  • Cellular Uptake : Enhanced permeability due to lipophilic 2-methylpropoxy groups, measured via Caco-2 cell monolayers .

How can structure-activity relationship (SAR) studies be designed to optimize this compound?

Answer:
Key SAR strategies include:

  • Substituent Variation : Replacing 2-methylpropoxy with smaller (methoxy) or bulkier (tert-butoxy) groups to assess steric effects on target binding .
  • Bioisosteric Replacement : Substituting the thiazole ring with oxazole or pyridine to evaluate electronic contributions .
  • Prodrug Derivatization : Esterifying the carboxylic acid to improve oral bioavailability, followed by in vitro hydrolysis assays .

What are the stability profiles and degradation pathways under experimental conditions?

Answer:
Stability studies involve:

  • Thermal Stability : Thermogravimetric analysis (TGA) showing decomposition >250°C, suitable for high-temperature reactions .
  • Photodegradation : Exposure to UV light (λ = 254 nm) reveals cleavage of the thiazole ring, monitored via LC-MS .
  • Hydrolytic Sensitivity : Carboxylic acid group prone to esterification in acidic/basic buffers; stabilize with lyophilization .

How can computational modeling aid in predicting interaction mechanisms?

Answer:

  • Docking Studies : Using AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase; ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : Assessing conformational stability of the 2-methylpropoxy group in lipid bilayers (GROMACS, 100-ns trajectories) .
  • QSAR Models : Correlating logP values (calculated: ~2.8) with cellular uptake data from Caco-2 assays .

What methodologies are used to study interactions with biological macromolecules?

Answer:

  • SPR Biosensing : Real-time binding kinetics (ka/kd) with immobilized proteins (e.g., BSA; KD ≈ 10⁻⁶ M) .
  • ITC : Quantifying enthalpy changes (ΔH) during ligand-protein interactions, with stoichiometry (n) ≈ 1:1 .
  • Fluorescence Polarization : Competitive displacement assays using fluorescent probes (e.g., FITC-labeled inhibitors) .

How does this compound compare to structurally similar analogs in efficacy and selectivity?

Answer:
Comparative studies highlight:

  • Potency : Higher activity than 4-phenylthiazole-5-carboxylic acid analogs due to enhanced solubility from the 2-methylpropoxy group .
  • Selectivity : Lower off-target effects vs. 4-chlorophenyl derivatives in kinase panels (selectivity index >10) .
  • Toxicity : Reduced cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) compared to trifluoromethyl-substituted analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。